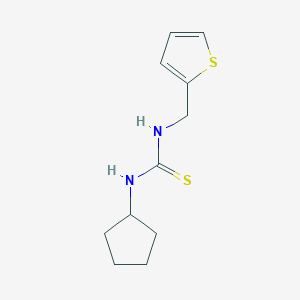![molecular formula C20H15N3O2 B5878540 N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5878540.png)
N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2-furyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2-furyl)acrylamide, also known as BF-168, is a small molecule inhibitor that has been extensively studied in recent years due to its potential therapeutic applications. BF-168 is a potent inhibitor of a family of proteins known as bromodomains, which play critical roles in the regulation of gene expression.
Mécanisme D'action
N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2-furyl)acrylamide works by binding to the bromodomain of BRD4, preventing it from interacting with acetylated histones and other proteins involved in gene expression. This leads to a decrease in the expression of genes that are regulated by BRD4, including those involved in cell proliferation and survival.
Biochemical and Physiological Effects:
N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2-furyl)acrylamide has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2-furyl)acrylamide inhibits the growth of a number of cancer cell lines, including those derived from leukemia, lymphoma, and solid tumors. In vivo studies have shown that N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2-furyl)acrylamide can inhibit tumor growth in mouse models of leukemia and lymphoma.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2-furyl)acrylamide is its potency as a bromodomain inhibitor. It has been shown to be more potent than other bromodomain inhibitors currently in use. However, one limitation of N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2-furyl)acrylamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are a number of future directions for research involving N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2-furyl)acrylamide. One area of interest is the development of more potent and selective bromodomain inhibitors that could be used in the treatment of cancer and other diseases. Another area of interest is the study of the effects of N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2-furyl)acrylamide on other proteins and pathways involved in gene expression. Finally, there is interest in the development of new methods for synthesizing N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2-furyl)acrylamide and other bromodomain inhibitors.
Méthodes De Synthèse
N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2-furyl)acrylamide can be synthesized through a multi-step process involving the reaction of various reagents. The first step involves the reaction of 2-phenyl-1H-benzimidazole with 4-bromoaniline to form the intermediate 4-(1H-benzimidazol-2-yl)aniline. This intermediate is then reacted with 3-(2-furyl)acryloyl chloride to form the final product, N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2-furyl)acrylamide.
Applications De Recherche Scientifique
N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2-furyl)acrylamide has been extensively studied in recent years due to its potential therapeutic applications. It has been shown to be a potent inhibitor of bromodomains, which play critical roles in the regulation of gene expression. Specifically, N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2-furyl)acrylamide has been shown to inhibit the activity of the bromodomain-containing protein BRD4, which is involved in the regulation of cell proliferation and survival.
Propriétés
IUPAC Name |
(E)-N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2/c24-19(12-11-16-4-3-13-25-16)21-15-9-7-14(8-10-15)20-22-17-5-1-2-6-18(17)23-20/h1-13H,(H,21,24)(H,22,23)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJUKWTYRJQOSHV-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)C=CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)/C=C/C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1H-Benzoimidazol-2-yl)-phenyl]-3-furan-2-yl-acrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-4-fluorophenyl)-N'-[2-(difluoromethoxy)phenyl]thiourea](/img/structure/B5878466.png)
![N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5878479.png)
![N-(tert-butyl)-2-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5878481.png)
![methyl 2-({[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B5878484.png)
![N-[3-(dimethylamino)phenyl]-2,2-diphenylacetamide](/img/structure/B5878500.png)
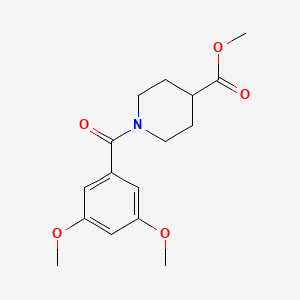
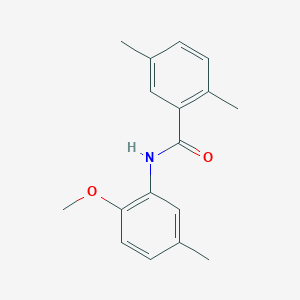
![4-Fluoro-N-methyl-N-[2-(4-methyl-piperazin-1-yl)-2-oxo-ethyl]-benzenesulfonamide](/img/structure/B5878509.png)

![{4-[(2-methyl-5-phenyl-3-furoyl)amino]phenyl}acetic acid](/img/structure/B5878521.png)
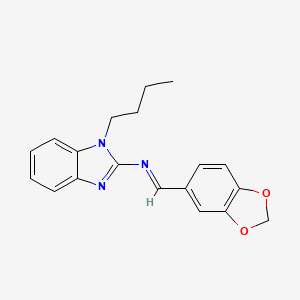
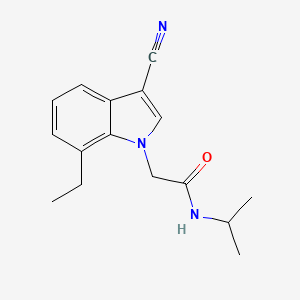
![N-(2-ethyl-6-methylphenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5878543.png)
